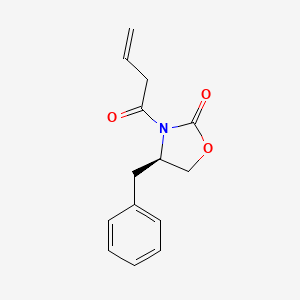

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one

Description

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis and pharmaceutical research. Its structure features a benzyl group at the 4-position and a but-3-enoyl moiety at the 3-position of the oxazolidin-2-one ring. The (R)-configuration at the 4-position is critical for stereoselective reactions, particularly in Evans’ chiral auxiliaries for enantioselective aldol and alkylation reactions . The compound is synthesized via coupling reactions using n-BuLi and pivaloyl chloride, yielding 68% of the (R)-enantiomer as a colorless oil . Its molecular formula is C₁₅H₁₇NO₃ (MW: 259.3 g/mol), with a CAS number of 866994-23-2 .

Properties

IUPAC Name |

(4R)-4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARHGBLTNRTZBG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-oxazolidin-2-one with but-3-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the butenoyl group to a butyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized oxazolidinone derivatives.

Reduction: Reduced oxazolidinone with a butyl group.

Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The benzyl and butenoyl groups play a crucial role in stabilizing transition states and intermediates during these reactions.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Oxazolidinones with modifications in the acyl group or stereochemistry exhibit distinct reactivity and applications:

Key Observations :

- Stereochemistry: The (R)- and (S)-enantiomers of 4-benzyl-3-(but-3-enoyl)oxazolidin-2-one show divergent synthetic efficiencies (68% vs. 61%) and optical activities .

- Acyl Group Effects: Bulky substituents (e.g., 3-methylbutanoyl) improve steric control in asymmetric reactions, while fluorinated groups (e.g., trifluorobut-2-enoyl) enhance electronic properties .

Commercial and Industrial Utility

- Cost and Availability: The (R)-enantiomer is priced at $566/500 mg , whereas simpler analogs (e.g., 3-methylbutanoyl derivatives) are more affordable .

- Scalability : High-yield syntheses (e.g., 74% for indole-containing variant ) support industrial-scale production.

Biological Activity

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one, also known as 4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, features an oxazolidinone ring which is crucial for its biological activity. The compound's molecular formula is C₁₃H₁₅NO₂, with a molecular weight of approximately 219.27 g/mol. Its structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one exhibits notable antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism involves interference with bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid .

Anticancer Activity

The compound has also demonstrated promising anticancer properties in various studies. It has been tested against different cancer cell lines, showing significant cytotoxic effects. The proposed mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one can be attributed to its ability to interact with specific molecular targets:

- Protein Synthesis Inhibition : The oxazolidinone moiety binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and disrupting mitochondrial function.

- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in the G1 phase, further contributing to its anticancer effects .

Research Findings and Case Studies

A number of studies have investigated the biological activity of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.